1,3-Dimethylimidazolium Dimethyl Phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

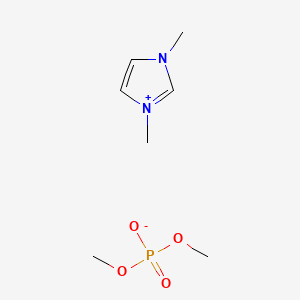

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.C2H7O4P/c1-6-3-4-7(2)5-6;1-5-7(3,4)6-2/h3-5H,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLHYXFTXGIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047970 | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654058-04-5 | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 1,3-dimethylimidazolium dimethyl phosphate"

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylimidazolium Dimethyl Phosphate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the ionic liquid (IL) this compound, commonly abbreviated as [DMIM][DMP]. As a halogen-free, hydrolytically stable, and environmentally benign IL, [DMIM][DMP] has garnered significant interest for its applications as a green solvent, catalyst, and medium for biomass processing and electrochemical applications.[1][2] This document details a reliable, one-pot synthesis protocol, outlines a full suite of characterization techniques essential for structural verification and purity assessment, and summarizes its key physicochemical properties. The methodologies are presented with an emphasis on the underlying scientific principles, providing researchers and drug development professionals with the practical and theoretical knowledge required to successfully synthesize and utilize this versatile ionic liquid.

Introduction: The Significance of [DMIM][DMP]

Ionic liquids (ILs) are a class of salts that are liquid below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable solvency have established them as sustainable alternatives to traditional volatile organic compounds.[3] Among the vast library of ILs, those based on the imidazolium cation are particularly prominent due to their favorable chemical and electrochemical stability.

This compound ([DMIM][DMP]) distinguishes itself as a phosphate-based IL. The absence of halogens in its structure mitigates concerns over the formation of corrosive and toxic byproducts, a common issue with first-generation, halogen-containing ILs. Its dimethyl phosphate anion contributes to its high thermal stability and excellent solubility in a variety of solvents.[1] These properties make [DMIM][DMP] a highly effective and eco-friendly medium for a range of applications, including as a solvent and catalyst for organic reactions like the Knoevenagel condensation, in the pretreatment of biomass for bioethanol production, and as an electrolyte in energy storage devices.[2][4]

This guide serves as a senior-level resource, bridging fundamental chemistry with practical application. It provides not only the procedural steps for synthesis and analysis but also the critical rationale behind these experimental choices, ensuring a robust and reproducible outcome.

Synthesis of this compound

The most direct and widely adopted method for synthesizing [DMIM][DMP] is through the quaternization of 1-methylimidazole with trimethyl phosphate. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine (1-methylimidazole) is alkylated by an alkylating agent (trimethyl phosphate) to form a quaternary ammonium salt—in this case, an imidazolium salt. The reaction is atom-economical and avoids the need for subsequent anion exchange steps, making it an efficient one-pot synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of [DMIM][DMP].

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 1-Methylimidazole | Starting material (tertiary amine) |

| Trimethyl Phosphate | Alkylating agent and phosphate source |

| Diethyl Ether (anhydrous) | Washing solvent to remove unreacted starting materials |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer & stir bar | Ensures homogeneous mixing |

| Condenser | Prevents loss of volatile reagents during heating |

| Inert gas supply (N₂ or Ar) | Provides an inert atmosphere to prevent side reactions with moisture |

| Heating mantle/Oil bath | Provides controlled heating |

| Rotary evaporator | For drying the final product under vacuum |

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of [DMIM][DMP].[5]

-

Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add equimolar amounts of 1-methylimidazole (e.g., 8.2 g, 0.10 mol) and trimethyl phosphate (e.g., 14.0 g, 0.10 mol).

-

Rationale: Using equimolar amounts ensures the highest possible conversion of starting materials, simplifying purification. The glassware must be thoroughly dried to prevent hydrolysis of the trimethyl phosphate.

-

-

Inert Atmosphere: Flush the apparatus with an inert gas, such as argon or nitrogen, and maintain a positive pressure throughout the reaction.

-

Rationale: An inert atmosphere is crucial to prevent the reagents, particularly trimethyl phosphate, from reacting with atmospheric moisture.

-

-

Reaction: With vigorous stirring, heat the mixture to 80°C using an oil bath or heating mantle. Maintain this temperature for 24 hours.

-

Rationale: The elevated temperature accelerates the rate of the quaternization reaction. 24 hours is typically sufficient to drive the reaction to completion. Vigorous stirring ensures the reactants remain well-mixed.

-

-

Cooling and Purification: After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product should be a viscous liquid. Add anhydrous diethyl ether to the flask and stir vigorously for 30 minutes. A liquid-liquid separation should occur.

-

Rationale: [DMIM][DMP] is immiscible with diethyl ether, while the unreacted starting materials are soluble. This step effectively washes the product.

-

-

Isolation and Drying: Carefully decant the diethyl ether layer. Repeat the washing step two more times to ensure all impurities are removed. After the final wash, place the flask on a rotary evaporator and dry the product under high vacuum at an elevated temperature (e.g., 60-70°C) for several hours to remove any residual solvent and moisture.

-

Rationale: A thorough drying process is essential, as residual water can affect the physicochemical properties of the ionic liquid. The final product should be a clear, viscous liquid.

-

Characterization of [DMIM][DMP]

Rigorous characterization is a self-validating step, essential to confirm the chemical identity, structure, and purity of the synthesized [DMIM][DMP]. A multi-technique approach provides a complete analytical profile.

Characterization Workflow Diagram

Caption: A multi-technique workflow for the characterization of [DMIM][DMP].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of [DMIM][DMP]. ¹H, ¹³C, and ³¹P NMR spectra provide unambiguous confirmation of the cation and anion structures.

-

Protocol: Dissolve a small sample of the dried IL in a suitable deuterated solvent (DMSO-d₆ is commonly used due to its ability to dissolve a wide range of ionic liquids).[5] Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: The expected chemical shifts provide a distinct fingerprint for the molecule.

Table of Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Reference(s) |

| ¹H | N-CH-N (C2-H of imidazolium ring) | ~9.32 | Singlet (s) | [5] |

| N-CH=CH-N (C4-H, C5-H of imidazolium ring) | ~7.72 | Doublet of doublets (dd) | [5] | |

| N-CH₃ (methyl groups on imidazolium) | ~3.85 | Singlet (s) | [5] | |

| P-O-CH₃ (methyl groups on phosphate) | ~3.25 | Doublet (d), ³JP-H ≈ 10.3 Hz | [5] | |

| ¹³C | N-C H-N (C2 of imidazolium ring) | ~139.9 | - | [6] |

| N-C H=C H-N (C4, C5 of imidazolium ring) | ~125.9 | - | [6] | |

| N-C H₃ (methyl carbons on imidazolium) | ~37.6 | - | [6] | |

| P-O-C H₃ (methyl carbons on phosphate) | ~53.9 | - | [6] | |

| ³¹P | (CH₃O)₂PO₂⁻ | ~2.4 | - | [7] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, confirming the successful formation of the desired structure.

-

Protocol: The analysis can be performed neat on a diamond ATR (Attenuated Total Reflectance) crystal. A small drop of the IL is placed on the crystal, and the spectrum is recorded.

-

Data Interpretation: The presence of characteristic bands for the imidazolium ring and the phosphate anion confirms the product's identity.

Table of Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Reference(s) |

| ~3444 | =C-H stretch of the imidazolium ring | [8] |

| ~1576, ~1385 | C=N stretch within the imidazolium ring | [8] |

| ~1520-1576 | P=O stretch of the dimethyl phosphate anion | [8] |

| ~1042-1226 | P-O-R stretch of the dimethyl phosphate anion | [8] |

| ~748 | Imidazole ring bending | [8] |

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of the mass-to-charge ratio (m/z) of the constituent ions, confirming their molecular weights.

-

Protocol: Electrospray ionization (ESI) is the preferred method for analyzing ionic liquids. The sample is diluted in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Spectra are acquired in both positive and negative ion modes.

-

Data Interpretation:

-

Positive Mode (ESI+): Expect a dominant peak corresponding to the 1,3-dimethylimidazolium cation ([C₅H₉N₂]⁺) at m/z ≈ 97.0 .[6]

-

Negative Mode (ESI-): Expect a dominant peak corresponding to the dimethyl phosphate anion ([C₂H₆O₄P]⁻) at m/z ≈ 125.0 .

-

Thermal Analysis (TGA/DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and glass transition temperature of the IL.

-

Protocol: For TGA, a small sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and mass loss is recorded as a function of temperature. For DSC, the sample is heated and cooled to observe thermal transitions.

-

Data Interpretation:

-

TGA: Provides the onset decomposition temperature, indicating the upper limit of the IL's thermal stability. [DMIM][DMP] generally exhibits high thermal stability.

-

DSC: Can determine the melting point (Tₘ) and/or the glass transition temperature (T₉). [DMIM][DMP] has a very low melting point, often below room temperature.[1][9][10]

-

Summary of Physicochemical Properties

The following table consolidates key properties of [DMIM][DMP] as reported in the literature, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 654058-04-5 | [1] |

| Molecular Formula | C₇H₁₅N₂O₄P | [1] |

| Molecular Weight | 222.18 g/mol | [1] |

| Appearance | Clear, light orange to yellow viscous liquid | [4] |

| Melting Point | < Room Temperature; < -78 °C | [1][10] |

| Density | ~1.15 - 1.25 g/cm³ (at 24-30 °C) | [1][10] |

| Viscosity | ~377 - 437 cP (at 20-25 °C) | [1][10] |

| Ionic Conductivity | ~0.84 - 2.86 mS/cm (at 30 °C) | [1][10] |

| Electrochemical Window | ~2.5 V | [1][10] |

Safety and Handling

As a chemical substance, [DMIM][DMP] requires careful handling to ensure laboratory safety.

-

Hazard Classification: It is classified as corrosive (GHS05) and can cause severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of any aerosols. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere. The material is moisture-sensitive.[11][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound is a valuable ionic liquid with a favorable safety and environmental profile. The synthesis via direct quaternization of 1-methylimidazole with trimethyl phosphate is a robust and efficient method, yielding a high-purity product after simple purification. A comprehensive characterization approach, combining NMR, FTIR, mass spectrometry, and thermal analysis, is essential for unequivocally verifying the structure and purity of the synthesized material. This guide provides the necessary protocols and interpretive data to empower researchers to confidently synthesize, characterize, and apply [DMIM][DMP] in their scientific endeavors, from advancing green chemistry to developing next-generation energy solutions.

References

- Hiyka. (n.d.). This compound, >98%.

- ResearchGate. (n.d.). Synthesis of 1,3-dimethyl imidazolium dimethyl phosphate [DMImd-DMP].

- Chemdad Co. (n.d.). This compound.

- ResearchGate. (n.d.). NMR Spectra of 1,3-methylmethylimidazolium dimethyl phosphate.

- EMS. (2024). SAFETY DATA SHEET.

- 3M. (2024). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.

- ResearchGate. (n.d.). FTIR spectrum of 1,3-methylmethylimidazolium dimethyl phosphate.

- ResearchGate. (2023). Investigation of Thermodynamic Properties of Dimethyl Phosphate-Based ILs for Use as Working Fluids in Absorption Refrigeration Technology.

- Wiedemann, C., Hempel, G., & Bordusa, F. (2019). Reorientation dynamics and ion diffusivity of neat dimethylimidazolium dimethylphosphate probed by NMR spectroscopy. RSC Publishing.

- MDPI. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate.

- Organic Syntheses. (2015). Synthesis of 2-‐Azido-‐1,3-‐dimethylimidazolinium Hexafluorophosphate (ADMP).

- ResearchGate. (n.d.). Reaction of 1,3-dimethylimidazolium dimethylphosphate with elemental sulfur.

- ACS Publications. (2024). Novel this compound Ionic Liquid for Efficient Separation of the 1,3,5-Trioxane/Water Azeotropic System by Extractive Distillation: Molecular Insights and Process Enhancement.

- Taylor & Francis Online. (2021). The product of interaction of elemental sulfur and dimethylphosphate 1,3- dimethylimidazolium is a new green initiator of formaldehyde polymerization.

- ResearchGate. (n.d.). 1 H NMR spectrum of 1-butyl-3-methylimidazolium dimethyl phosphate (2d).

- Taylor & Francis Online. (2021). Full article: The product of interaction of elemental sulfur and dimethylphosphate 1,3-dimethylimidazolium is a new green initiator of formaldehyde polymerization.

- ResearchGate. (2016). 1,3-Dialkylimidazolium Dimethyl Phosphates – Effective Solvents and Catalysts for Condensation Reactions.

- Materials Advances (RSC Publishing). (2025). Dynamic imidazolium phosphate@titanium dioxide ionogels as environmental pollutant removers.

- ResearchGate. (2025). Thermodynamic properties of new heat pump working pairs: 1,3-Dimethylimidazolium dimethylphosphate and water, ethanol and methanol.

- National Institutes of Health (NIH). (n.d.). Investigation of Thermodynamic Properties of Dimethyl Phosphate-Based ILs for Use as Working Fluids in Absorption Refrigeration Technology.

- The Royal Society of Chemistry. (n.d.). Supplementary NMR data.

Sources

- 1. hiyka.com [hiyka.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic imidazolium phosphate@titanium dioxide ionogels as environmental pollutant removers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01073F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, >98% | IoLiTec [iolitec.de]

- 11. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 12. iolitec.de [iolitec.de]

- 13. proionic.com [proionic.com]

"physicochemical properties of [DMIM][DMP] ionic liquid"

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolium Dimethylphosphate ([DMIM][DMP])

Foreword for the Modern Researcher

In the ever-evolving landscape of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique combination of negligible vapor pressure, high thermal stability, and tunable solvency has positioned them as leading candidates to replace volatile organic compounds in a myriad of applications. This guide focuses on a particularly promising IL: 1,3-dimethylimidazolium dimethylphosphate, or [DMIM][DMP]. Comprised of a 1,3-dimethylimidazolium cation and a dimethyl phosphate anion, this IL exhibits a compelling set of properties that make it highly suitable for roles in green chemistry, electrochemistry, and advanced separation processes.[1][2]

This document is structured to serve as a practical and in-depth resource for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, instead delving into the causality behind its properties, the experimental methodologies used to characterize them, and the implications for its practical application.

Part 1: Synthesis and Molecular Identity

The viability of any chemical technology hinges on an efficient and scalable synthesis route. Historically, IL synthesis has often involved hazardous solvents and lengthy reaction times. However, recent advancements have enabled a more sustainable approach for [DMIM][DMP].

Solvent-Free Microreactor Synthesis

A high-temperature, solvent-free, continuous-flow synthesis method has been developed, representing a significant step towards environmentally benign production.[3] This process involves the direct reaction of 1-methylimidazole and trimethyl phosphate.

Causality of Experimental Choices:

-

Solvent-Free: Eliminating solvents reduces environmental impact, simplifies product purification, and lowers costs.

-

Microreactor: The high surface-area-to-volume ratio in a microreactor provides superior heat and mass transfer. This allows for precise temperature control, which is critical as the reaction is kinetically controlled; higher temperatures directly increase the reaction rate and yield.[3][4]

-

Continuous Flow: Unlike batch processing, continuous flow allows for enhanced process control, improved safety, and straightforward scalability, with production rates of 27.1 kg/h being modeled.[4]

Experimental Protocol: Continuous Flow Synthesis

-

Reagent Preparation: Equimolar amounts of 1-methylimidazole and trimethyl phosphate are prepared.

-

System Setup: A microreactor system, consisting of a microbore tube (e.g., 750 μm diameter) connected to a T-junction for reactant mixing, is assembled. The reactor is placed within a temperature-controlled environment, such as an oven or a heating block.

-

Pumping: The two reactants are pumped separately at precise flow rates into the T-junction to initiate mixing and reaction.

-

Reaction: The reaction mixture flows through the heated microreactor. Optimal conversion is achieved at a reaction temperature of 160 °C with a residence time of approximately 9.6 minutes .[3]

-

Collection: The product, [DMIM][DMP], exits the reactor and is collected. Due to the high conversion rate under optimal conditions, minimal purification may be required.

-

Analysis: The product yield and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization: Synthesis Workflow

Caption: Continuous-flow synthesis of [DMIM][DMP] in a microreactor.

Part 2: Core Physicochemical Properties

The utility of [DMIM][DMP] is defined by its physical and chemical characteristics. The following sections detail its key properties, providing both quantitative data and the protocols to obtain them.

Density

Density is a fundamental property influencing solvent volume calculations, mass transfer, and the modeling of fluid dynamics.

| Property | Value | Temperature (°C) | Reference |

| Density | 1.15 g/cm³ | 24 | [1] |

| Density | 1.277 g/cm³ | 20 | [5] |

Note: The variance in reported density values may stem from differences in sample purity (especially water content) and measurement technique. Researchers should consider experimental determination for their specific sample.

Experimental Protocol: Density Measurement

Density is accurately measured using a vibrating tube densimeter.

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

-

Sample Preparation: Ensure the [DMIM][DMP] sample is free of air bubbles and particulates. As ILs can be hygroscopic, sample handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for highest accuracy.

-

Measurement: Inject the sample into the oscillating U-tube of the densimeter. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control: Perform measurements across a range of temperatures (e.g., 293.15 K to 333.15 K) using the instrument's integrated Peltier temperature control to determine the temperature dependency.[6][7]

Viscosity

Viscosity is a critical parameter that governs fluid flow, mixing, and mass transport. High viscosity can be a limiting factor in industrial applications, affecting pumping costs and reaction rates. [DMIM][DMP] has a notably high viscosity compared to common molecular solvents.

| Property | Value | Temperature (°C) | Reference |

| Viscosity | 437 cP (mPa·s) | 25 | [1] |

| Viscosity | 195.44 mPa·s | 30 | [2] |

The presence of water or other co-solvents can dramatically decrease the viscosity of [DMIM][DMP].[8][9] This behavior is crucial for tuning the IL's properties for specific applications, such as in dissolving wool keratin where water content is a key variable.[8][9]

Experimental Protocol: Viscosity Measurement

Viscosity is determined using a rotational rheometer or a calibrated viscometer.

-

Instrument Setup: Use a cone-and-plate or parallel-plate geometry on a rotational rheometer. Ensure the geometry is clean and properly calibrated.

-

Sample Loading: Place a small, precise volume of the [DMIM][DMP] sample onto the lower plate.

-

Gap Setting: Lower the upper geometry to the specified gap distance. Remove any excess sample to ensure accurate measurement.

-

Thermal Equilibration: Allow the sample to reach thermal equilibrium at the target temperature using the rheometer's temperature control unit.

-

Shear Rate Sweep: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity independent of shear rate) and determine the zero-shear viscosity.

-

Data Analysis: The instrument software calculates the dynamic viscosity from the measured torque and shear rate. The temperature dependence can be fitted to the Vogel-Fulcher-Tammann (VFT) equation.[10]

Ionic and Molar Conductivity

As a salt that is liquid at room temperature, [DMIM][DMP] is an electrical conductor. Its conductivity is a key performance indicator for electrochemical applications like batteries and sensors.

| Property | Value | Temperature (°C) | Reference |

| Ionic Conductivity | 0.84 mS/cm | 30 | [1] |

| Ionic Conductivity | 3.47 mS/cm | 30 | [2] |

Note: The discrepancy in conductivity values highlights the sensitivity of this measurement to impurities, particularly water content. The higher value is from a study focusing specifically on electrochemical properties.

The molar conductivity, which accounts for the molar concentration of the IL, follows the order [Mmim][N(CN)₂] > [Mmim][NTf₂] > [Mmim][DMP], indicating that the mobility of the dimethylphosphate anion is lower than that of the dicyanamide or bis(trifluoromethanesulfonyl)imide anions.[2] This is directly related to the higher viscosity of [DMIM][DMP], which impedes ion transport.[2]

Experimental Protocol: Conductivity Measurement

-

Cell Preparation: Use a calibrated conductivity cell with platinum electrodes. The cell constant should be known or determined using a standard KCl solution.

-

Sample Introduction: Fill the conductivity cell with the [DMIM][DMP] sample, ensuring no air bubbles are trapped between the electrodes.

-

Thermal Control: Place the cell in a temperature-controlled bath or chamber and allow it to equilibrate.

-

Measurement: Use a conductometer to measure the resistance or conductance of the sample at a specific frequency (e.g., 1 kHz).

-

Calculation: Calculate the ionic conductivity (κ) using the formula κ = G · K_cell, where G is the measured conductance and K_cell is the cell constant.

-

Temperature Series: Repeat the measurement at various temperatures (e.g., from 303.15 K to 353.15 K) to characterize the temperature dependence.[2]

Thermal Stability

High thermal stability is a hallmark of ionic liquids. [DMIM][DMP] can withstand high temperatures without decomposing, making it suitable for high-temperature applications where conventional solvents would vaporize or degrade.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, precise mass (e.g., 5-10 mg) of [DMIM][DMP] into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Analysis Conditions: Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Analysis: The onset temperature of decomposition is determined from the TGA curve, typically as the temperature at which 5% mass loss occurs or by the extrapolated onset from the derivative (DTG) curve.

Visualization: Generic Property Measurement Workflow

Sources

- 1. hiyka.com [hiyka.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 654058-04-5 CAS MSDS (1,3-DIMETHYLIMIDAZOLIUM DIMETHYL PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 7. ThermoML:J. Chem. Eng. Data 2012, 57, 1, 33-39 [trc.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-dimethylimidazolium dimethyl phosphate

CAS Number: 654058-04-5

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the ionic liquid 1,3-dimethylimidazolium dimethyl phosphate, commonly abbreviated as [DMIM][DMP]. It delves into its fundamental properties, synthesis, diverse applications, and critical safety protocols, offering field-proven insights and practical methodologies.

Introduction: A Versatile and Eco-Friendly Ionic Liquid

This compound is an imidazolium-based ionic liquid composed of a 1,3-dimethylimidazolium cation and a dimethyl phosphate anion.[1] As a member of the ionic liquid family, it is a salt with a melting point below room temperature, exhibiting a unique set of properties that make it a compelling alternative to traditional volatile organic solvents.[1][2] Its notable characteristics include low volatility, high thermal stability, and excellent solubility in a wide range of organic and inorganic solvents.[1] These attributes position [DMIM][DMP] as a valuable tool in various scientific and industrial fields, particularly in green chemistry, catalysis, and electrochemistry.[1][3]

Physicochemical Properties

The utility of [DMIM][DMP] in various applications is directly linked to its distinct physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 654058-04-5 | [1][4] |

| Molecular Formula | C₇H₁₅N₂O₄P | [1][5] |

| Molecular Weight | 222.18 g/mol | [1][5][6] |

| Appearance | Colorless to Yellow clear liquid | [5] |

| Purity | >98% | [1] |

| Density | 1.15 g/cm³ (at 24 °C) | [1] |

| Melting Point | < Room Temperature | [1] |

| Viscosity | 437 cP (at 25 °C) | [1] |

| Ionic Conductivity | 0.84 mS/cm (at 30 °C) | [1] |

| Solubility | High solubility in various organic and some inorganic solvents; excellent solubility in water.[1] | |

| Thermal Stability | Can withstand high temperatures without decomposing.[1] | |

| Volatility | Minimal vapor pressure, enhancing safety and reducing environmental impact.[1] |

Synthesis of this compound

The synthesis of [DMIM][DMP] is a straightforward and high-yielding process, making it readily accessible for laboratory and industrial use. The most common method involves the direct reaction of 1-methylimidazole with trimethyl phosphate.[7][8]

Reaction Mechanism and Workflow

The synthesis proceeds via a quaternization reaction, where the lone pair of electrons on one of the nitrogen atoms in the 1-methylimidazole ring attacks the electrophilic methyl group of trimethyl phosphate. This results in the formation of the 1,3-dimethylimidazolium cation and the dimethyl phosphate anion.

A visual representation of the synthesis workflow is provided below:

Detailed Experimental Protocol

The following protocol is a generalized procedure based on literature descriptions.[9] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials and Equipment:

-

1-Methylimidazole (0.10 mol)

-

Trimethyl phosphate (0.10 mol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Vacuum pump

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole (0.10 mol) and trimethyl phosphate (0.10 mol) under an inert atmosphere.

-

Reaction Conditions: With vigorous stirring, heat the mixture to 80 °C.

-

Reaction Time: Maintain the temperature and stirring for 24 hours.

-

Work-up and Purification: After the reaction is complete, the resulting ionic liquid can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum to remove any residual solvent.

Applications in Research and Development

The unique properties of [DMIM][DMP] have led to its application in a multitude of areas, from organic synthesis to materials science.

Green Chemistry and Organic Synthesis

As an environmentally friendly solvent, [DMIM][DMP] is an excellent medium for various chemical reactions.[1][3] It has been successfully employed as both a solvent and a catalyst in Knoevenagel condensation reactions, for instance, in the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate.[7][8] The ionic nature of [DMIM][DMP] can enhance reaction rates and selectivity.[3]

The role of [DMIM][DMP] in a Knoevenagel condensation can be visualized as follows:

Electrochemistry and Energy Storage

With its high ionic conductivity and stability, [DMIM][DMP] is a promising candidate for use as an electrolyte in various electrochemical devices.[1] It has been explored for applications in batteries, supercapacitors, and electrochemical sensors.[1][3] Its non-volatile nature also enhances the safety of these devices compared to those using traditional organic electrolytes.[1]

Biomass Conversion

[DMIM][DMP] has shown significant potential in the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, for the production of biofuels like bioethanol.[7][8] The ionic liquid can dissolve cellulose, making it more accessible for enzymatic hydrolysis to yield fermentable sugars like glucose and xylose. This application is a critical step towards sustainable energy solutions.[3]

Other Applications

The versatility of [DMIM][DMP] extends to other areas, including:

-

Separation Processes: Utilized in liquid-liquid extractions and chromatography.[1]

-

Corrosion Inhibition: Effective in formulations to prevent corrosion.[3]

-

Important Intermediate: Serves as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[7]

Safety, Handling, and Disposal

While [DMIM][DMP] is considered a "green" solvent due to its low volatility, proper safety precautions are essential.

Hazard Identification

According to safety data sheets, this compound can cause skin and serious eye irritation.[10] Some sources classify it as causing severe skin burns and eye damage.[6][11]

-

GHS Pictogram: GHS05 (Corrosion)[11]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)[6][11] or H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (faceshields, goggles).[4][10][11] A type ABEK (EN14387) respirator filter may also be necessary.[11]

-

Ventilation: Ensure adequate ventilation and use local exhaust to prevent vapor or mist generation.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[4][10] Wash hands thoroughly after handling.[10]

First Aid Measures

-

If on Skin: Immediately take off all contaminated clothing. Wash with plenty of water.[6][10] If skin irritation occurs, get medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing.[4][6] Seek immediate medical attention.[4][6]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Storage and Disposal

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7] It is classified under Storage Class 8A for combustible corrosive hazardous materials.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not let the product enter drains.[6]

Spectroscopic Data

Characterization of [DMIM][DMP] is typically performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ionic liquid. The ¹H NMR spectrum shows characteristic peaks for the protons on the imidazolium ring and the methyl groups of both the cation and the anion.[12][13]

-

X-ray Photoelectron Spectroscopy (XPS): XPS and Hard X-ray Photoelectron Spectroscopy (HAXPES) can be used to analyze the elemental composition and chemical states of the constituent elements (C, O, N, P).[14][15]

Conclusion

This compound stands out as a highly versatile and promising ionic liquid. Its favorable physicochemical properties, coupled with its efficacy in a growing number of applications, underscore its importance in modern chemical research and development. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization. This guide provides a foundational understanding to empower researchers and scientists in leveraging the full potential of this remarkable compound.

References

- This compound, >98% - Hiyka.

- This compound = 98.0 HPLC 654058-04-5 - Sigma-Aldrich.

- This compound - Chem-Impex.

- Safety Data Sheet - Iolitec (2015-12-01).

- SAFETY DATA SHEET - TCI Chemicals (2025-08-04).

- This compound - CymitQuimica.

- Synthesis of 1,3-dimethyl imidazolium dimethyl phosphate [DMImd-DMP]. - ResearchGate.

- This compound Five Chongqing Chemdad Co.

- Safety Data Sheet - Merck Millipore (2022-04-22).

- Safety Data Sheet - Iolitec (2022-09-19).

- This compound = 98.0 HPLC 654058-04-5 - Sigma-Aldrich.

- NMR Spectra of 1,3-methylmethylimidazolium dimethyl phosphate with... - ResearchGate.

- This compound, >98% | IoLiTec.

- This compound | 654058-04-5 - ChemicalBook.

- This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar.

- Evaluation of the biocompatibile ionic liquid 1-methyl-3-methylimidazolium dimethylphosphite pretreatment of corn cob for improved saccharification | Request PDF - ResearchGate.

- 1,3-Dialkylimidazolium Dimethyl Phosphates – Effective Solvents and Catalysts for Condensation Reactions - ResearchGate.

- Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate.

- 1,3-Dimethyl-imidazolium dimethyl phosphate ([MMIM]+[DMP]−) analyzed by XPS and HAXPES - OPUS.

- Ionic liquids with Dimethyl Phosphate Anion as Highly Efficient Materials for Technological Processes: A Review | Madridge Publishers.

- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.

- Synthesis of 2-‐Azido-‐1,3-‐dimethylimidazolinium Hexafluorophosphate (ADMP). - Organic Syntheses.

- 1,3-Dimethyl-imidazolium dimethyl phosphate ([MMIM]+[DMP]−) analyzed by XPS and HAXPES | Surface Science Spectra | AIP Publishing.

- ionic liquids 2017 - Iolitec.

- (PDF) Reaction of 1,3-dimethylimidazolium dimethylphosphate with elemental sulfur.

- Reorientation dynamics and ion diffusivity of neat dimethylimidazolium dimethylphosphate probed by NMR spectroscopy - RSC Publishing.

- Full article: The product of interaction of elemental sulfur and dimethylphosphate 1,3-dimethylimidazolium is a new green initiator of formaldehyde polymerization.

- Imidazolium Dialkylphosphates — A Class of Versatile, Halogen-Free and Hydrolytically Stable Ionic Liquids. | Request PDF - ResearchGate.

- Ionic liquids with dimethyl phosphate anion–Promising materials in science and technology. - Allied Academies.

Sources

- 1. hiyka.com [hiyka.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. chemimpex.com [chemimpex.com]

- 4. iolitec.de [iolitec.de]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 654058-04-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound = 98.0 HPLC 654058-04-5 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide on the Thermal Stability of 1,3-dimethylimidazolium dimethyl phosphate

Foreword: The Criticality of Thermal Stability in Ionic Liquid Applications

1,3-dimethylimidazolium dimethyl phosphate ([DMIM][DMP]) stands as a significant member of the ionic liquid (IL) family, prized for its low volatility, high ionic conductivity, and favorable solubility characteristics.[1] These properties have positioned it as a promising candidate in diverse fields such as green chemistry, electrochemistry, and organic synthesis.[1] However, for researchers, scientists, and drug development professionals, a thorough understanding of an IL's thermal stability is paramount. This parameter dictates the operational temperature window, ensures process safety, and ultimately influences the viability of its application. This guide provides a comprehensive technical overview of the thermal stability of [DMIM][DMP], detailing the experimental methodologies for its assessment, exploring the underlying decomposition mechanisms, and presenting key thermal property data.

Understanding the Thermal Profile of [DMIM][DMP]

The thermal stability of an ionic liquid is not a single data point but rather a comprehensive profile of its behavior under thermal stress. Key parameters include the decomposition temperature, glass transition temperature, and melting point. These are typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Key Thermal Properties

A summary of the known physical and thermal properties of this compound is presented below. It is important to note that while general statements about its high thermal stability are common, specific decomposition temperatures can vary based on purity, water content, and the experimental conditions of the analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₂O₄P | [1] |

| Molecular Weight | 222.18 g/mol | [1] |

| CAS Number | 654058-04-5 | [1][2] |

| Purity | >98% | [1] |

| Density | 1.15 g/cm³ (at 24 °C) | [1] |

| Viscosity | 437 cP (at 25 °C) | [1] |

| Melting Point | < Room Temperature | [1] |

| Decomposition Temperature | Generally high, but specific values require experimental determination under defined conditions. | [1][3] |

Experimental Determination of Thermal Stability

Accurate assessment of thermal stability relies on robust and well-defined experimental protocols. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstone techniques in this endeavor.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset decomposition temperature (T_onset_), which is a primary indicator of thermal stability.[4][5]

-

Sample Preparation: Ensure the [DMIM][DMP] sample is of high purity (>98%) and has been thoroughly dried under vacuum to minimize the influence of water and other volatile impurities.[4] A sample size of 5-10 mg is typically used.[6][7]

-

Instrument Setup: Calibrate the TGA instrument (e.g., TA Instruments TGA Q50 or similar) for temperature and mass.[6] Use an inert atmosphere, typically nitrogen, with a consistent purge gas flow rate (e.g., 20 mL/min).[8]

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Introduce an isothermal step (e.g., at 85-100 °C for 10-30 minutes) to remove any residual moisture.[6][7]

-

Ramp the temperature at a constant heating rate (a standard rate is 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[6][8]

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset decomposition temperature (T_onset_) is often determined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs or by the intersection of the baseline with the tangent of the decomposition step.[9]

Caption: Workflow for determining thermal stability using TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (T_g_), crystallization temperature (T_c_), and melting point (T_m_).[6] For amorphous materials like many ionic liquids, the glass transition temperature is a key parameter.

-

Sample Preparation: A small amount of the dried [DMIM][DMP] sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: A calibrated DSC instrument is used with an empty sealed pan as a reference.[6] A nitrogen atmosphere is maintained.

-

Heating and Cooling Program: A typical program involves a series of heating and cooling cycles to erase the thermal history of the sample.[6]

-

1st Heating Cycle: Heat from ambient temperature (e.g., 25 °C) to a temperature below the decomposition point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).[6]

-

1st Cooling Cycle: Cool the sample to a low temperature (e.g., -80 °C) at the same rate.[6]

-

2nd Heating Cycle: Heat the sample again to the upper temperature limit at the same rate.[6]

-

-

Data Analysis: The glass transition is observed as a step change in the heat flow curve during the second heating cycle. The T_g_ is typically taken as the midpoint of this transition.

Decomposition Mechanisms of Imidazolium-Based Ionic Liquids

The thermal stability of an ionic liquid is intrinsically linked to the chemical nature of its constituent cation and anion.[4] For imidazolium-based ILs, several decomposition pathways have been proposed. The anion plays a crucial role, often initiating the decomposition process.[4][10]

Primary Decomposition Pathways

Experimental evidence suggests two primary thermal decomposition pathways for imidazolium cations, which are initiated by the anion:[10]

-

Deprotonation: The anion can act as a base, abstracting a proton from the imidazolium ring, most commonly from the C2 position. This leads to the formation of a neutral N-heterocyclic carbene and the protonated anion.

-

Dealkylation: The anion can also act as a nucleophile, attacking one of the alkyl groups on the nitrogen atoms of the imidazolium ring. This results in the formation of a neutral substituted imidazole and an alkylated anion.[10]

The relative prominence of these pathways depends on the basicity and nucleophilicity of the anion.[10] For the dimethyl phosphate anion, its nucleophilic character suggests that dealkylation could be a significant decomposition route.

Caption: Primary thermal decomposition pathways for imidazolium-based ILs.

Influence of Structure and Purity on Thermal Stability

It is crucial to recognize that the thermal stability of [DMIM][DMP] is not an immutable property. It can be significantly influenced by both its molecular structure and the presence of impurities.

-

Cation Structure: While the core imidazolium ring is a key feature, modifications to the alkyl chains can influence stability. Generally, longer alkyl chains can sometimes lead to slightly lower decomposition temperatures.[11][12]

-

Anion Type: The choice of anion has the most profound impact on the thermal stability of an ionic liquid.[4] Phosphate-based anions, like dimethyl phosphate, are generally considered to offer good thermal stability.

-

Purity: The presence of impurities, particularly water and halides from the synthesis process, can significantly lower the observed decomposition temperature.[9] Therefore, rigorous purification and drying are essential for obtaining reliable and optimal thermal performance.[4]

Conclusion and Future Outlook

This compound exhibits high thermal stability, a property that underpins its utility in a wide array of scientific and industrial applications.[1] A comprehensive understanding of its thermal behavior, obtained through standardized techniques like TGA and DSC, is essential for its safe and effective implementation. The decomposition is primarily driven by the nature of the anion, proceeding through pathways such as deprotonation and dealkylation.[10] For professionals in research and drug development, it is imperative to consider the influence of purity on thermal performance and to utilize rigorously characterized materials. Future research may focus on detailed kinetic studies of the decomposition of [DMIM][DMP] and the identification of its degradation products to further refine its application window and ensure long-term operational stability.

References

- This compound, >98% - Hiyka.

- Investigation of Thermodynamic Properties of Dimethyl Phosphate-Based ILs for Use as Working Fluids in Absorption Refrigeration Technology - MDPI.

- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions - eScholarship.

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH.

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org.

- Thermal decomposition of imidazolium-based ionic liquid binary mixture: Processes and mechanisms | Request PDF - ResearchGate.

- (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE.

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications.

- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids | ACS Omega - ACS Publications.

- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

- Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids - RSC Publishing.

- 1,3-Dialkylimidazolium Dimethyl Phosphates – Effective Solvents and Catalysts for Condensation Reactions - ResearchGate.

- TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants | Request PDF - ResearchGate.

- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.

- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC - PubMed Central.

- 1,3-Dimethyl-imidazolium dimethyl phosphate ([MMIM]+[DMP]−) analyzed by XPS and HAXPES - OPUS.

Sources

- 1. hiyka.com [hiyka.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03022E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajer.org [ajer.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3-dimethylimidazolium dimethyl phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-dimethylimidazolium dimethyl phosphate ([C₂mim][DMP]) is an ionic liquid (IL) with promising applications in catalysis, electrochemistry, and as a green solvent.[1][2] Its efficacy in these roles is critically dependent on its interaction with other chemical species, making solubility a fundamental parameter for process design, reaction engineering, and purification. This technical guide provides a comprehensive framework for understanding and determining the solubility of [C₂mim][DMP] in organic solvents. While extensive quantitative data for this specific IL is not broadly published, this document synthesizes foundational principles of IL solubility, outlines authoritative experimental methodologies, and presents predictive models to empower researchers in their specific applications.

Introduction: The Significance of [C₂mim][DMP] and Its Solubility

Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[3] [C₂mim][DMP] is composed of a 1,3-dimethylimidazolium ([C₂mim]⁺) cation and a dimethyl phosphate ([DMP]⁻) anion.[1] This structure confers properties such as high ionic conductivity and the ability to dissolve a wide variety of compounds.[1]

The solubility of [C₂mim][DMP] in organic solvents is a critical factor that dictates its utility:

-

As a Reaction Medium: Homogeneous catalysis requires the dissolution of reactants, catalysts, and the IL itself. Understanding solubility enables the selection of co-solvents to modulate reaction rates and selectivity.[2]

-

In Extraction and Separation: Liquid-liquid extractions rely on the differential solubility of a target compound between the IL phase and an immiscible organic solvent.

-

For Purification: Post-reaction, the IL must be separated from the product. This is often achieved by precipitation through the addition of an anti-solvent, a process entirely governed by solubility principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 654058-04-5 | [1][4] |

| Molecular Formula | C₇H₁₅N₂O₄P | [1][4] |

| Molecular Weight | 222.18 g/mol | [1][4] |

| Melting Point | < -78 °C | [4] |

| Density | ~1.15 - 1.28 g/cm³ (at 24-30 °C) | [1][4] |

| Viscosity | ~377 - 437 cP (at 20-25 °C) | [1][4] |

| Ionic Conductivity | ~0.84 - 2.86 mS/cm (at 30 °C) | [1][4] |

Theoretical Framework: The Drivers of Ionic Liquid Solubility

The principle of "like dissolves like" is the cornerstone of solubility. For ionic liquids, this translates to a complex interplay of intermolecular forces between the IL's ions and the solvent molecules.

Key Intermolecular Interactions

-

Coulombic (Ion-Dipole) Forces: The primary interaction between the charged ions of [C₂mim][DMP] and polar solvent molecules. Solvents with high dipole moments are generally more effective at solvating the cation and anion.

-

Hydrogen Bonding: The dimethyl phosphate anion is a potent hydrogen bond acceptor. Protic solvents (e.g., alcohols, water) that can act as hydrogen bond donors will interact strongly, typically leading to high solubility. The imidazolium cation can also act as a weak hydrogen bond donor.

-

Van der Waals Forces: These dispersion forces are particularly relevant for the nonpolar alkyl chains on the imidazolium ring and the methyl groups on the phosphate anion. They are the dominant interaction with nonpolar solvents.

Solvent Parameters for Predicting Solubility

To quantify a solvent's ability to engage in these interactions, solvatochromic parameters like the Kamlet-Taft parameters are invaluable.[5][6][7][8][9]

-

α (Hydrogen Bond Acidity): Measures the solvent's ability to donate a hydrogen bond. Solvents with high α values (e.g., methanol) are expected to solvate the [DMP]⁻ anion effectively.[6][9]

-

β (Hydrogen Bond Basicity): Measures the solvent's ability to accept a hydrogen bond. Solvents with high β values (e.g., DMSO) can interact with the imidazolium cation's acidic protons.[6][9]

-

π* (Dipolarity/Polarizability): Reflects the solvent's ability to stabilize a charge or a dipole through dielectric effects.[6][9]

General Trend: High miscibility of [C₂mim][DMP] is anticipated in solvents that possess a balanced combination of high α, β, and π* values, indicating strong hydrogen bonding capabilities and high polarity. Conversely, solvents with low values for all three parameters (e.g., hexane) are expected to be poor solvents for this IL.

Computational Prediction with COSMO-RS

The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based model for predicting thermodynamic properties, including solubility.[10][11] It requires only the molecular structure to calculate the chemical potential of a solute in a solvent, allowing for the rapid screening of numerous solvent candidates without the need for extensive experimental data.[10][12][13] The model calculates the interactions between the molecular surfaces, providing insights into misfit, hydrogen bonding, and van der Waals energies, which collectively determine solubility.[14]

Experimental Determination of Solubility

Precise, quantitative solubility data is best obtained through rigorous experimental protocols. The "cloud-point" method and the gravimetric analytical method are two standard, reliable approaches.

Protocol 1: The Cloud-Point (Synthetic) Method

This method is ideal for determining the temperature-dependent solubility and constructing phase diagrams.[15]

Objective: To determine the temperature at which a known composition of [C₂mim][DMP] and an organic solvent becomes a single homogeneous phase upon heating or phase-separates upon cooling.

Methodology:

-

Preparation: Prepare a series of hermetically sealed vials containing precisely known masses of [C₂mim][DMP] and the chosen organic solvent.

-

Heating: Place the vial in a thermostatically controlled bath with a magnetic stirrer. Heat the mixture slowly (e.g., 0.5 °C/min) while stirring vigorously.

-

Observation: Observe the mixture for the temperature at which the solution becomes perfectly clear and homogeneous. This is the cloud-point temperature for that specific composition.

-

Cooling: Slowly cool the solution while observing for the first sign of turbidity or phase separation, which confirms the cloud point.

-

Repeat: Repeat this process for all prepared compositions to map out the liquid-liquid or solid-liquid equilibrium curve.

Protocol 2: Gravimetric (Analytical) Method

This method determines the solubility at a specific, constant temperature and is considered a gold standard for accuracy.[16]

Objective: To determine the mass concentration of a saturated solution of [C₂mim][DMP] in a specific organic solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of [C₂mim][DMP] to a known mass or volume of the organic solvent in a sealed, jacketed vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Equilibration: Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16] A preliminary kinetic study can confirm the minimum time required.

-

Phase Separation: Stop the stirring and allow the undissolved solid to settle for several hours, maintaining the constant temperature.

-

Sampling: Carefully extract a known mass of the clear, supernatant liquid phase using a pre-heated or pre-cooled syringe to avoid temperature changes that could alter solubility.

-

Analysis: Transfer the sample to a pre-weighed vial. Evaporate the volatile organic solvent under vacuum at a mild temperature until a constant weight of the residual [C₂mim][DMP] is achieved.

-

Calculation: The solubility is calculated as the mass of the residual IL divided by the mass of the solvent in the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for the quantitative determination of solubility using the analytical gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Effect of Solvent Class

Based on the principles outlined in Section 2, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of [C₂mim][DMP] in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bond donating (high α) and accepting (high β) ability, plus high polarity (π), effectively solvates both ions. [C₂mim][DMP] is noted for its excellent water solubility.[1] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | High polarity (π) and hydrogen bond accepting ability (β) can solvate the cation well. Lower α value means less effective solvation of the anion compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Immiscible | Lacks the polarity and hydrogen bonding capability to overcome the strong Coulombic forces holding the IL's ions together. |

Effect of Temperature

For most solid-liquid systems, solubility increases with temperature as the dissolution process is typically endothermic. For liquid-liquid systems, the behavior can be more complex, with some IL-solvent pairs exhibiting an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST). For [C₂mim][DMP], it is generally expected that solubility in most organic solvents will increase with increasing temperature.

Conclusion and Future Directions

Understanding the solubility of this compound is essential for its effective application. This guide establishes a robust framework based on fundamental intermolecular forces, predictive solvent parameters, and rigorous experimental protocols. While a comprehensive database of its solubility in all organic solvents is yet to be published, the principles and methods detailed here provide researchers with the necessary tools to predict, understand, and precisely measure this critical property for their specific needs. Future research should focus on generating a publicly accessible database of quantitative solubility data for [C₂mim][DMP] across a wide range of temperatures and solvents to accelerate its adoption in green chemistry and advanced materials.

References

- Frontiers. Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.

- ResearchGate. Kamlet-Taft polarity parameters for various organic solvents | Download Table.

- Stenutz. Kamlet-Taft solvent parameters.

- IUPAC Compendium of Chemical Terminology. Kamlet–Taft solvent parameters (K03367).

- IUPAC Compendium of Chemical Terminology. Kamlet–Taft solvent parameters.

- Stenutz. Kamlet-Taft solvent parameters.

- Hiyka. This compound, >98%.

- Green Chemistry. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic.

- Green Chemistry. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic.

- MDPI. The Solubility Parameters of Ionic Liquids.

- ResearchGate. Predictions of flavonoid solubility in ionic liquids by COSMO-RS: Experimental verification, structural elucidation, and solvation characterization.

- ACS Publications. Liquid Phase Behavior of Ionic Liquids with Alcohols: Experimental Studies and Modeling | The Journal of Physical Chemistry B.

- SciSpace. Predicting the Thermodynamic Behaviour of Water + Ionic Liquids Systems Using COSMO‐RS.

- ACS Publications. Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach.

- ResearchGate. How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.

- Chemdad Co. This compound.

- ResearchGate. Fluorine-Free Imidazolium-Based Ionic Liquids with a Phosphorous-Containing Anion as Potential CO2 Absorbents.

- IntechOpen. Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties.

- RSC Publishing. Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids.

- Semantic Scholar. Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity..

- MDPI. Investigation of Thermodynamic Properties of Dimethyl Phosphate-Based ILs for Use as Working Fluids in Absorption Refrigeration Technology.

- ResearchGate. 1,3-Dialkylimidazolium Dimethyl Phosphates – Effective Solvents and Catalysts for Condensation Reactions.

- International Journal of Electrochemical Science. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate.

- NIH. Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles.

Sources

- 1. hiyka.com [hiyka.com]

- 2. This compound = 98.0 HPLC 654058-04-5 [sigmaaldrich.com]

- 3. The Solubility Parameters of Ionic Liquids | MDPI [mdpi.com]

- 4. This compound, >98% | IoLiTec [iolitec.de]

- 5. researchgate.net [researchgate.net]

- 6. Kamlet-Taft solvent parameters [stenutz.eu]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. Kamlet-Taft solvent parameters [stenutz.eu]

- 10. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]

- 11. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Architecture of 1,3-Dimethylimidazolium Dimethyl Phosphate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,3-dimethylimidazolium dimethyl phosphate ([DMIm][DMP]), an ionic liquid of significant interest in green chemistry, catalysis, and electrochemistry.[1][2] Through a synthesis of experimental data and computational insights, this document elucidates the key structural features, spectroscopic signatures, and physicochemical properties of [DMIm][DMP]. The guide is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound, enabling its informed application in various scientific endeavors.

Introduction: The Significance of this compound

This compound is a member of the imidazolium-based ionic liquids, a class of compounds renowned for their unique properties, including low volatility, high thermal stability, and excellent solvency for a wide range of substances.[1][2] Comprising a 1,3-dimethylimidazolium cation and a dimethyl phosphate anion, [DMIm][DMP] is a halogen-free, low-melting ionic liquid, making it an environmentally benign alternative to traditional volatile organic solvents.[3][4]

The distinct molecular structure of [DMIm][DMP] underpins its utility in diverse applications. It has demonstrated efficacy as a catalyst and solvent in organic synthesis, such as in Knoevenagel condensation reactions.[5] Furthermore, its ability to dissolve biomass has led to its use in the pretreatment of materials like sugarcane bagasse for the production of biofuels.[5] In the realm of electrochemistry, its high ionic conductivity and wide electrochemical window make it a promising electrolyte for batteries and supercapacitors.[2][6][7] A thorough understanding of its molecular architecture is therefore paramount for optimizing its performance in these and other potential applications.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the reaction of 1-methylimidazole with trimethyl phosphate.[5] This straightforward and efficient method yields the desired ionic liquid with high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of [DMIm][DMP]. The spectra are characterized by distinct signals corresponding to the protons and carbons of the imidazolium cation and the dimethyl phosphate anion.

A representative ¹H NMR spectrum of [DMIm][DMP] exhibits characteristic chemical shifts.[8] The proton at the C2 position of the imidazolium ring (NCHN) typically appears as a singlet at approximately 9.68 ppm. The protons at the C4 and C5 positions (NCHCHN) resonate as a multiplet around 7.54 ppm. The two methyl groups attached to the nitrogen atoms of the imidazolium ring (H₃CNCHNCH₃) produce a sharp singlet at about 3.75 ppm. The methyl groups of the dimethyl phosphate anion (P(OCH₃)₂) are observed as a doublet around 3.24 ppm due to coupling with the phosphorus atom.[8]

¹³C NMR spectroscopy further corroborates the molecular structure, with distinct resonances for each carbon atom in the cation and anion.[3][4]

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NCHN | 9.6835 | Singlet |

| NCHCHN | 7.5415 | Multiplet |

| H₃CNCHNCH₃ | 3.7465 | Singlet |

| P(OCH₃)₂ | 3.2425 | Doublet |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The vibrational modes of [DMIm][DMP] are probed using Fourier-transform infrared (FTIR) spectroscopy. The IR spectrum displays characteristic absorption bands that correspond to the functional groups present in the cation and anion.

Key vibrational frequencies include:[8]

-

~3444 cm⁻¹: =C-H stretching vibrations of the imidazolium ring.

-

~1577 and 1386 cm⁻¹: C=N stretching vibrations within the imidazolium ring.

-

~1521-1577 cm⁻¹: P=O stretching of the dimethyl phosphate anion.

-

~1042-1227 cm⁻¹: P-OR stretching vibrations.[8]

-

~748 cm⁻¹: Imidazole ring bending mode.[8]

Computational studies using density functional theory (DFT) have been employed to calculate the vibrational spectra of [DMIm][DMP], showing good agreement with experimental data and aiding in the precise assignment of vibrational modes.[9][10]

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound is defined by the ionic interaction between the planar 1,3-dimethylimidazolium cation and the tetrahedral dimethyl phosphate anion. The overall arrangement of these ions in the condensed phase is governed by a complex interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions.

Cation and Anion Geometry

The 1,3-dimethylimidazolium cation possesses a planar five-membered ring. The two methyl groups are situated on the nitrogen atoms. The dimethyl phosphate anion has a central phosphorus atom bonded to two methoxy groups and two oxygen atoms, adopting a tetrahedral geometry.

Intermolecular Interactions and Computational Insights

Computational studies, particularly those employing DFT and molecular dynamics simulations, have provided valuable insights into the nature of the interactions between the cation and anion.[11][12][13] These studies reveal that the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, can form hydrogen bonds with the oxygen atoms of the dimethyl phosphate anion. These interactions play a crucial role in determining the physical properties of the ionic liquid, such as its viscosity and melting point.

Molecular dynamics simulations have also been used to investigate the structure and dynamics of related 1,3-dimethylimidazolium-based ionic liquids.[11][13][14] These studies indicate significant long-range structural correlations in the liquid state, with a tendency for the imidazolium rings to exhibit parallel stacking at short distances.[13]

Diagram 1: Schematic Representation of the Interaction between the 1,3-Dimethylimidazolium Cation and the Dimethyl Phosphate Anion

Caption: Cation-anion interaction in [DMIm][DMP].

Physicochemical Properties and Applications

The unique molecular structure of this compound gives rise to a set of physicochemical properties that are advantageous for various applications.

Table 2: Selected Physicochemical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 222.18 g/mol | - |

| Appearance | Colorless to yellow clear liquid | Room Temperature |

| Density | 1.277 g/cm³ | 20 °C |

| Refractive Index | 1.486 | 20 °C |

| pH | 2.4 | 20 °C (in H₂O) |

Data sourced from commercial suppliers and may vary.[5]

The applications of [DMIm][DMP] are diverse and continue to expand:

-

Green Chemistry: It serves as an environmentally friendly solvent and catalyst in organic reactions, minimizing the use of volatile and hazardous organic compounds.[1][2]

-

Biomass Processing: Its ability to dissolve cellulose makes it a key component in the pretreatment of lignocellulosic biomass for the production of biofuels and other value-added chemicals.[5]

-

Electrochemistry: Its high ionic conductivity and thermal stability make it a suitable electrolyte in batteries, supercapacitors, and other electrochemical devices.[2][6][7]

-

Separation Processes: It has been investigated for use in extractive distillation for separating azeotropic mixtures.[15]

Experimental Protocols

Synthesis of this compound

Materials:

-

1-Methylimidazole

-

Trimethyl phosphate

-